molecular formula C18H32N2O3 B6955024 N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide

N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide

Cat. No.: B6955024
M. Wt: 324.5 g/mol
InChI Key: ZOVMWGQNRZTUTC-UHFFFAOYSA-N
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Description

N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxane ring, and an acetamide group, making it a unique structure for chemical synthesis and research.

Properties

IUPAC Name

N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3/c1-13(2)16-10-15(7-9-23-16)11-17(21)19-12-14(3)20-8-5-4-6-18(20)22/h13-16H,4-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVMWGQNRZTUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)NCC(C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the oxane ring and the acetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

    3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.

    4-Methoxyphenethylamine: Utilized in the synthesis of polymers and other organic compounds.

Uniqueness

N-[2-(2-oxopiperidin-1-yl)propyl]-2-(2-propan-2-yloxan-4-yl)acetamide is unique due to its combination of a piperidine ring, an oxane ring, and an acetamide group. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

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